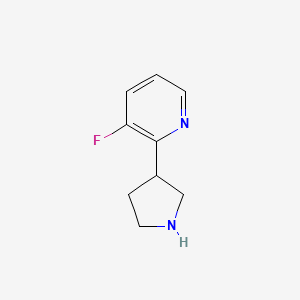
3-Fluoro-2-(3-pyrrolidinyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-2-(3-pyrrolidinyl)pyridine is a fluorinated pyridine derivative with a pyrrolidine ring attached to the second position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(3-pyrrolidinyl)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorine atom on a pyridine ring. For example, 3-bromo-2-nitropyridine can react with a nucleophile such as Bu₄N⁺F⁻ in DMF at 20°C to form 2-fluoro-3-bromopyridine . Another method involves the use of Selectfluor® for the high-yield preparation of substituted 3-fluoropyridines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions
3-Fluoro-2-(3-pyrrolidinyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Such as Bu₄N⁺F⁻ for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .
科学研究应用
3-Fluoro-2-(3-pyrrolidinyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Fluoro-2-(3-pyrrolidinyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
Similar compounds to 3-Fluoro-2-(3-pyrrolidinyl)pyridine include other fluorinated pyridines and pyrrolidine derivatives, such as:
- 2-Fluoro-3-bromopyridine
- 3-Fluoro-4-aminopyridine
- 2-Fluoro-3-nitropyridine
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a pyrrolidine ring, which can significantly influence its chemical and biological properties.
属性
CAS 编号 |
1260637-95-3 |
|---|---|
分子式 |
C9H11FN2 |
分子量 |
166.20 g/mol |
IUPAC 名称 |
3-fluoro-2-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C9H11FN2/c10-8-2-1-4-12-9(8)7-3-5-11-6-7/h1-2,4,7,11H,3,5-6H2 |
InChI 键 |
DIPHQLDVFQZAMS-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2=C(C=CC=N2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















